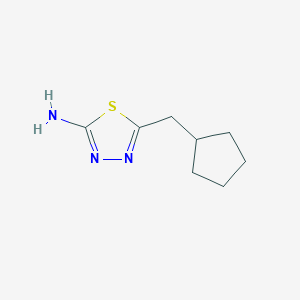

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring at the 5-position is a cyclopentylmethyl group, which consists of a cyclopentane ring attached to the thiadiazole ring via a methylene (-CH2-) group12.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiadiazol ring, followed by the attachment of the cyclopentylmethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis34.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring is aromatic and contains a sulfur atom, which can participate in various chemical reactions56.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the cyclopentylmethyl group. The thiadiazole ring, being aromatic, might undergo electrophilic aromatic substitution reactions78.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the thiadiazole and cyclopentylmethyl groups. For example, the compound might exhibit some degree of polarity due to the presence of the nitrogen and sulfur atoms in the thiadiazole ring111213.

科学的研究の応用

Chemical Synthesis and Structural Analysis 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazol-2-amine family, has been explored in various chemical syntheses and structural analyses. Studies have demonstrated the synthesis of derivatives via cyclization reactions, highlighting the role of such compounds in the development of new chemical entities with potential biological activities. For instance, the synthesis and characterization of thiadiazole derivatives using single-crystal X-ray data and DFT studies reveal insights into their molecular structure and stability, suggesting their utility in further medicinal chemistry applications (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties The 1,3,4-thiadiazole core, to which 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is related, has been extensively studied for its antiproliferative and antimicrobial properties. Research indicates that Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amines exhibit notable DNA protective ability and antimicrobial activity, with certain compounds showing strong activity against specific cancer cell lines and microbial strains, suggesting their potential in developing new therapeutic agents (Gür et al., 2020).

Ultrasound-Assisted Synthesis Innovations in the synthesis of 1,3,4-thiadiazol-2-amine derivatives, such as the application of ultrasound-assisted methods, have been explored to improve the efficiency of chemical reactions. These methods not only enhance the reaction rates but also offer a more sustainable approach to chemical synthesis by reducing reaction times and potentially lowering the environmental impact (Erdogan, 2018).

Heterocyclic Assembly and Biological Activity The synthesis of heterocyclic compounds based on 5-arylisoxazole and 1,3,4-thiadiazol-2-amines has been investigated, leading to the creation of novel heterocyclic assemblies with significant potential for biological activity. These assemblies are of interest due to their complex structures and the possibility of harboring unique pharmacological properties (Petkevich et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it14151617.

将来の方向性

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in various chemical reactions or as a building block for the synthesis of more complex molecules1819.

特性

IUPAC Name |

5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELHTTQQQDXIDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402321 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

299935-39-0 |

Source

|

| Record name | 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)